molecular formula C9H14N2O2 B2515718 [(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol CAS No. 2031242-52-9

[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol

Cat. No. B2515718
CAS RN: 2031242-52-9
M. Wt: 182.223
InChI Key: MMDGBGMWWLPAEI-JGVFFNPUSA-N
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Description

The compound “[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an oxolane (tetrahydrofuran) ring and a methanol group .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Additionally, it contains an oxolane ring, which is a five-membered ring with one oxygen atom . The “2-(1-methyl-1H-imidazol-2-yl)” portion of the name indicates that the imidazole ring is attached at the 2-position of the oxolane ring .

Scientific Research Applications

  • Synthesis and Application in Organic Chemistry : One study highlights the preparation of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, which can be converted into carbonyl compounds. These derivatives serve as a masked form of the carbonyl group and a synthon, demonstrating their utility in synthetic organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

  • Structural Studies and Complex Formation : Another research focuses on the synthesis, structural studies, and complexation stability constants of new chiral and achiral imines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, emphasizing the compound's role in forming complex structures (Pařík & Chlupatý, 2014).

  • Material Science Applications : In the field of material science, a study on the synthesis, structure, and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) reveals the compound’s potential in developing materials with specific electronic and structural properties (Banerjee et al., 2013).

  • Precursor for Biomimetic Ligands : Research on (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol shows its potential as a precursor in the synthesis of biomimetic chelating ligands, highlighting its role in mimicking biological systems (Gaynor, McIntyre, & Creutz, 2023).

  • Catalysis and Reaction Mechanisms : The unusual result of the reaction of 4-(1-methyl-1H-imidazol-2-yl)methylene-substituted 2-alkylthioimidazol-5(4H)-one with copper(ii) chloride is studied, indicating the compound's role in understanding catalysis and reaction mechanisms (Yudina et al., 2011).

  • Synthesis of Selective COX-2 Inhibitors : A study focused on synthesizing (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as a selective COX-2 inhibitor, showcasing its pharmaceutical potential (Tabatabai, Rezaee, & Kiani, 2012).

  • Development of Redox Active Cores : The solvothermal one-pot synthesis of a new family of chiral [Fe4O4]-cubane clusters with redox-active cores is another application, pointing towards potential use in electron-shuttle systems (Seifried et al., 2022).

Future Directions

The development of new imidazole-containing compounds is a topic of ongoing research due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of this compound in various fields, including medicinal chemistry and drug development.

properties

IUPAC Name

[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,7-8,12H,2,5-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDGBGMWWLPAEI-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2C(CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@H]2[C@@H](CCO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol

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